molecular formula C6H13N B8187239 (1S,3R)-3-Methyl-cyclopentylamine

(1S,3R)-3-Methyl-cyclopentylamine

Cat. No.: B8187239
M. Wt: 99.17 g/mol
InChI Key: LGSSDLSVHUCRFI-RITPCOANSA-N
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Description

(1S,3R)-3-Methyl-cyclopentylamine is a chiral amine with a cyclopentane ring structure. This compound is characterized by its specific stereochemistry, which is denoted by the (1S,3R) configuration. The presence of a methyl group at the third position and an amine group at the first position on the cyclopentane ring makes it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Methyl-cyclopentylamine can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired compound with high enantioselectivity . Another method involves the preparation of enantiomerically pure intermediates, which are then converted to this compound through a series of chemical reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Methyl-cyclopentylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1S,3R)-3-Methyl-cyclopentylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3R)-3-Methyl-cyclopentylamine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a form of regulated cell death . This mechanism is particularly relevant in the context of cancer research, where ferroptosis induction is being explored as a therapeutic strategy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,3R)-3-Methyl-cyclopentylamine include other chiral amines and cyclopentane derivatives, such as:

  • (1S,3S)-3-Methyl-cyclopentylamine
  • (1R,3R)-3-Methyl-cyclopentylamine
  • (1R,3S)-3-Methyl-cyclopentylamine

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, interaction with biological targets, and overall efficacy in various applications.

Properties

IUPAC Name

(1S,3R)-3-methylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSSDLSVHUCRFI-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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